molecular formula C20H28O5 B12561876 (1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol

(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol

Katalognummer: B12561876
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: BIRAIVMEZFVLJK-VBRUWADQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[66201,1002,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol is a complex organic molecule characterized by its tetracyclic structure This compound features multiple chiral centers, making it an interesting subject for stereochemical studies

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes might include:

    Cyclization reactions: to form the tetracyclic core.

    Functional group transformations: to introduce hydroxyl groups and other substituents.

    Stereoselective synthesis: to ensure the correct configuration at each chiral center.

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route to maximize yield and minimize costs. This could involve:

    Catalytic processes: to improve reaction efficiency.

    Continuous flow chemistry: to scale up the production.

    Purification techniques: such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: might yield ketones or carboxylic acids.

    Reduction: could produce alcohols or alkanes.

    Substitution: reactions might result in the formation of ethers or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Stereochemical studies: Understanding the behavior of chiral centers.

    Catalysis: Potential use as a catalyst or catalyst precursor.

Biology

    Enzyme inhibition: Potential as an inhibitor for specific enzymes.

    Drug development: Exploration of pharmacological properties.

Medicine

    Therapeutic agents: Potential use in treating diseases.

    Diagnostic tools: Use in imaging or as biomarkers.

Industry

    Materials science: Development of new materials with unique properties.

    Agriculture: Potential use as a pesticide or growth regulator.

Wirkmechanismus

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol: Unique due to its specific stereochemistry and functional groups.

    Other tetracyclic compounds: Similar core structure but different substituents or stereochemistry.

    Polycyclic compounds: Larger or smaller ring systems with varying functional groups.

Uniqueness

This compound’s uniqueness lies in its specific combination of chiral centers, functional groups, and overall molecular architecture

Eigenschaften

Molekularformel

C20H28O5

Molekulargewicht

348.4 g/mol

IUPAC-Name

(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol

InChI

InChI=1S/C20H28O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-18,21-24H,5-7H2,1-4H3/t15-,16+,17-,18+,20-/m0/s1

InChI-Schlüssel

BIRAIVMEZFVLJK-VBRUWADQSA-N

Isomerische SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)[C@@H](O3)O)O)O)O

Kanonische SMILES

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(O3)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.